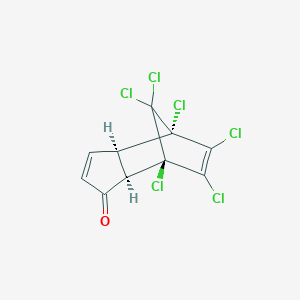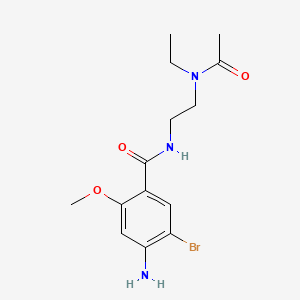
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Amination: Introduction of an amino group.
Acylation: Formation of the amide bond with N-ethylacetamide.
Methoxylation: Introduction of a methoxy group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions may convert the compound to its reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may act as a catalyst or ligand in various chemical reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound may serve as a lead compound for developing new drugs targeting specific diseases.
Diagnostics: Potential use in diagnostic assays and imaging.
Industry
Agrochemicals: The compound may be used in the formulation of pesticides or herbicides.
Polymers: Potential application in the synthesis of specialty polymers.
Mécanisme D'action
The mechanism of action of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-bromo-2-methoxybenzamide: Lacks the N-ethylacetamido group.
4-Amino-2-methoxybenzamide: Lacks both the bromine and N-ethylacetamido groups.
5-Bromo-2-methoxybenzamide: Lacks the amino and N-ethylacetamido groups.
Uniqueness
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is unique due to the presence of all functional groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Propriétés
Formule moléculaire |
C14H20BrN3O3 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
N-[2-[acetyl(ethyl)amino]ethyl]-4-amino-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C14H20BrN3O3/c1-4-18(9(2)19)6-5-17-14(20)10-7-11(15)12(16)8-13(10)21-3/h7-8H,4-6,16H2,1-3H3,(H,17,20) |
Clé InChI |
ZLBCBMMEHZDURD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
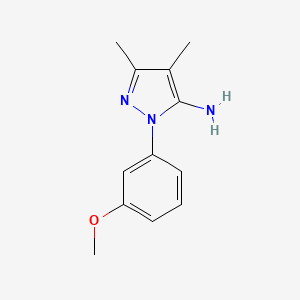
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
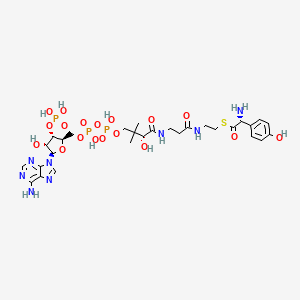
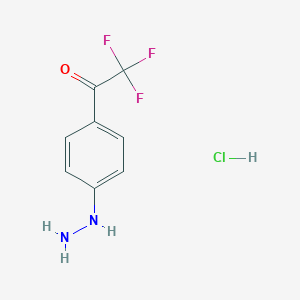
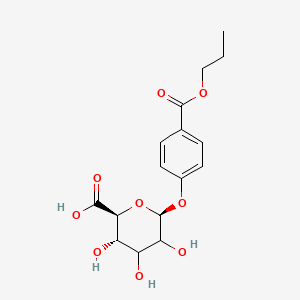
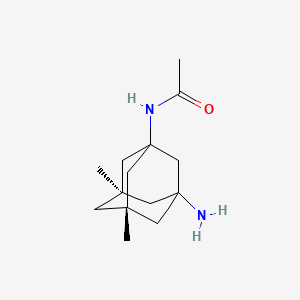
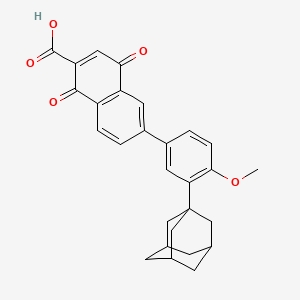
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)

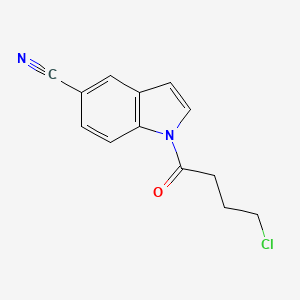
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
